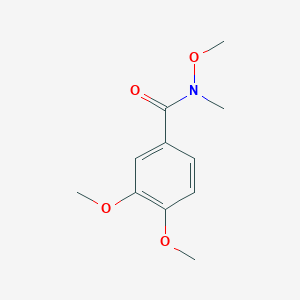![molecular formula C14H17NO2 B116106 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione CAS No. 144128-70-1](/img/structure/B116106.png)
5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione
Übersicht
Beschreibung
“5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione” is a chemical compound with the molecular formula C14H17NO2 . It is also known by other names such as “5-(4-Dimethylamino-phenyl)-cyclohexane-1,3-dione” and has a PubChem CID of 730117 .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C14H17NO2/c1-15(2)12-5-3-10(4-6-12)11-7-13(16)9-14(17)8-11/h3-6,11H,7-9H2,1-2H3 . The Canonical SMILES string is CN(C)C1=CC=C(C=C1)C2CC(=O)CC(=O)C2 .
Chemical Reactions Analysis
While specific chemical reactions involving “5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione” are not available, it’s worth noting that 1,3-cyclohexanediones can react with unactivated aldehydes via aldol condensation/Michael addition reaction .
Physical And Chemical Properties Analysis
The molecular weight of “5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione” is 231.29 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass is 231.125928785 g/mol and the monoisotopic mass is also 231.125928785 g/mol . The topological polar surface area is 37.4 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione has been utilized in various synthetic and characterization studies. It has been used in the synthesis of compounds with potential biological activity. For instance, Jeyachandran (2021) synthesized precursors such as 2-((dimethylamino)methylene)cyclohexane-1,3-dione, which serve as important intermediates in organic synthesis (Jeyachandran, 2021).
Heterocyclic Systems Formation
This compound plays a significant role in the formation of polycondensed heterocyclic systems. Dzvinchuk et al. (2009) described the Hantzsch three-component cyclization involving 4-(dimethylamino)benzaldehyde, cyclohexane-1,3-diones, which leads to the formation of various heterocyclic systems (Dzvinchuk et al., 2009).
Synthesis of Isoxazoles and Benzisoxazolones
In the study by Menozzi et al. (1983), reactions involving cyclohexane sym-2-dimethylaminomethylene-1,3-diones produced compounds like 5-(alkyl)(phenyl)-4-acylisoxazoles and 6,7-dihydro-1,2-benzisoxazol-4(5H)-ones. These compounds demonstrate the versatility of this chemical in producing a range of isoxazoles and benzisoxazolones (Menozzi et al., 1983).
Stabilizer in Propellants
Soliman and El-damaty (1984) highlighted the use of a derivative of 5-phenyl-cyclohexane-1,3-dione-4-carboxanilide as a stabilizer in double-base propellant, demonstrating its application in materials science (Soliman & El-damaty, 1984).
N-Confused Porphyrin Derivatives
Li et al. (2011) used cyclohexane-1,3-dione for the synthesis of N-confused porphyrin derivatives, showcasing its role in the synthesis of complex organic compounds (Li et al., 2011).
Antimicrobial and Antifungal Applications
Dabholkar and Ansari (2008) synthesized compounds from 5,5-dimethylcyclohexane-1,3-dione and investigated their antibacterial activities, indicating potential applications in antimicrobial studies (Dabholkar & Ansari, 2008).
Crystal Structure Analysis
Barakat et al. (2016) focused on the crystal structure analysis of a compound synthesized from cyclohexane-1,3-dione, highlighting its importance in structural chemistry (Barakat et al., 2016).
Safety and Hazards
This compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .
Wirkmechanismus
Target of Action
The primary targets of 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .
Eigenschaften
IUPAC Name |
5-[4-(dimethylamino)phenyl]cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-15(2)12-5-3-10(4-6-12)11-7-13(16)9-14(17)8-11/h3-6,11H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANNTJAQMZXABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352602 | |
| Record name | 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione | |
CAS RN |
144128-70-1 | |
| Record name | 5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144128-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-(Dimethylamino)phenyl)-1,3-cyclohexanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)



![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)




![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)


![(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B116048.png)